molecular formula C9H15N3OS B1474446 (1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932715-06-4

(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol

Cat. No.: B1474446
CAS No.: 1932715-06-4
M. Wt: 213.3 g/mol
InChI Key: KIEYYGGHMGIAPW-YUMQZZPRSA-N
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Description

(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H15N3OS and its molecular weight is 213.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Triazole Derivatives

Triazole derivatives, including 1,2,4-triazole and its related compounds, have been a focus of research due to their significant biological activities. These compounds are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and their potential against various neglected diseases. The versatility of triazoles is attributed to the possibility of structural variations that offer a broad range of biological activities (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The synthesis of 1,2,4-triazole derivatives is an area of active research, aiming to develop new chemical entities with enhanced biological activities. Synthetic routes for 1,4-disubstituted 1,2,3-triazoles have been explored, highlighting the importance of the azide-alkyne cycloaddition reaction, which is considered a key reaction in click chemistry. This methodology supports the development of compounds with potential pharmaceutical applications (Kaushik et al., 2019).

Potential Applications in Drug Discovery

The exploration of 1,2,4-triazole derivatives for their pharmacological significance has revealed their potential in drug discovery against cancer, microbial infections, and various diseases. Strategies for the synthesis of 1,2,4-triazole-containing scaffolds have been outlined, emphasizing their importance in the discovery of new drug candidates (Nasri et al., 2021).

Advances in Triazole Synthesis

Recent advances in eco-friendly procedures for the synthesis of 1,2,3-triazoles have been reviewed, focusing on methods that offer advantages such as shorter reaction times, higher yields, and the use of environmentally friendly catalysts. These methodologies are crucial for the industrial synthesis of drugs and highlight the ongoing efforts to make chemical synthesis more sustainable (de Souza et al., 2019).

Properties

IUPAC Name

(1S,2S)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-12-6-10-11-9(12)14-8-5-3-2-4-7(8)13/h6-8,13H,2-5H2,1H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEYYGGHMGIAPW-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2CCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S[C@H]2CCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol
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(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol
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(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 4
(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol

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